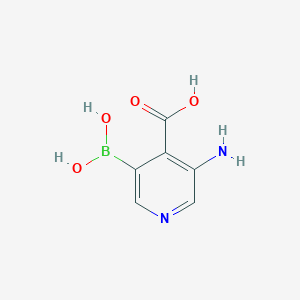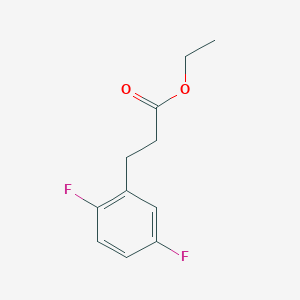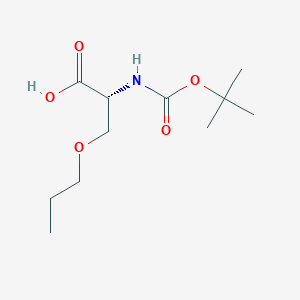
Boc-D-Ser(n-propyl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-Ser(n-propyl)-OH: is a derivative of the amino acid serine, where the hydroxyl group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain is modified with a propyl group. This compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Ser(n-propyl)-OH typically involves the following steps:
Protection of Serine: The hydroxyl group of serine is protected using a tert-butyloxycarbonyl (Boc) group. This is usually achieved by reacting serine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Alkylation: The protected serine is then subjected to alkylation to introduce the propyl group. This can be done using a suitable alkylating agent like propyl bromide in the presence of a base.
Industrial Production Methods: Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Boc-D-Ser(n-propyl)-OH can undergo oxidation reactions, typically at the hydroxyl group.
Reduction: Reduction reactions may target the Boc group or other functional groups present.
Substitution: The compound can participate in substitution reactions, especially at the Boc-protected hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Deprotected serine derivatives.
Substitution: Substituted serine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in peptide synthesis as a building block.
- Acts as a precursor for more complex molecules.
Biology:
- Studied for its role in protein structure and function.
- Used in the synthesis of biologically active peptides.
Medicine:
- Potential applications in drug development.
- Studied for its effects on biological pathways.
Industry:
- Used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Boc-D-Ser(n-propyl)-OH depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides without unwanted side reactions. The Boc group is typically removed under acidic conditions to reveal the free amino acid, which can then participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Boc-D-Ser-OH: Similar structure but without the propyl group.
Boc-L-Ser(n-propyl)-OH: The L-isomer of the compound.
Boc-D-Thr(n-propyl)-OH: Similar structure but with threonine instead of serine.
Uniqueness:
- The presence of the propyl group provides unique steric and electronic properties.
- The D-isomer may have different biological activity compared to the L-isomer.
Eigenschaften
Molekularformel |
C11H21NO5 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propoxypropanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
UVSLKKNTTQEAPG-MRVPVSSYSA-N |
Isomerische SMILES |
CCCOC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCCOCC(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B14854932.png)
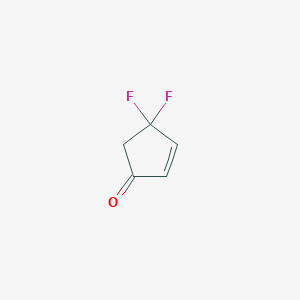
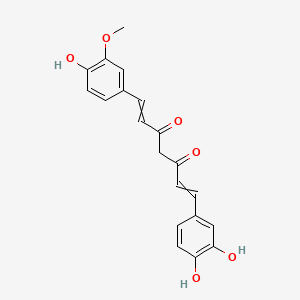
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14854947.png)

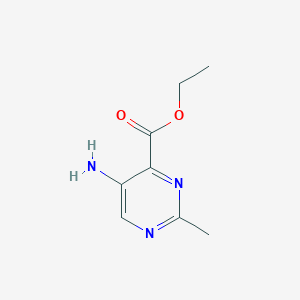
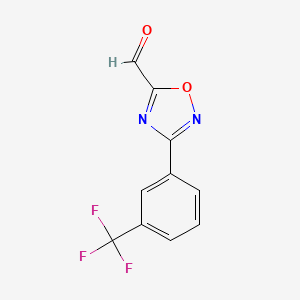
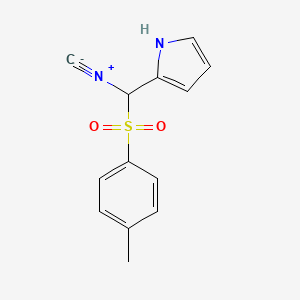
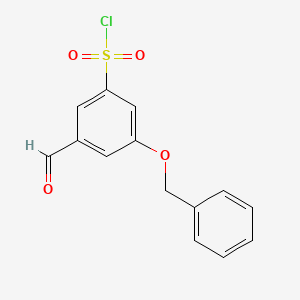
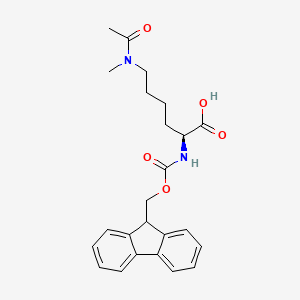

![5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine](/img/structure/B14854995.png)
